3,4-difluoro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzamide group, a pyrazolopyrimidinone group, and multiple fluorine atoms attached to the benzene rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate benzyl and pyrazolopyrimidinone precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two benzene rings, one of which is part of a benzamide group, and the other is part of a pyrazolopyrimidinone group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of fluorine atoms could influence its reactivity and other properties .Wissenschaftliche Forschungsanwendungen
Mycobacterium Tuberculosis GyrB Inhibitors
Research has identified thiazole-aminopiperidine hybrid analogues, related to the core structure of the mentioned compound, as potent inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds show promising activity against tuberculosis with low cytotoxicity, highlighting their potential as therapeutic agents against bacterial infections (Jeankumar et al., 2013).
Tumor Imaging with PET
A study on 18F-labeled Pyrazolo[1,5-a]pyrimidine derivatives, closely related to the query compound, has shown potential for tumor imaging with Positron Emission Tomography (PET). Modified derivatives of these compounds demonstrated significant differences in tumor uptake, indicating their utility in diagnostic imaging (Xu et al., 2012).
Novel Heterocyclic Systems
The synthesis of novel heterocyclic systems, such as Benzimidazo[l,2-a]pyrazolo[1,5-c]quinazoline, from related fluorobenzoyl compounds, showcases the versatility of these chemical structures in developing new materials and pharmacophores with potential applications in drug design and material science (Lipunova et al., 1996).
Anticancer and Anti-Inflammatory Agents
Research on pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents. These compounds, which share structural motifs with the query compound, have been synthesized and evaluated for their biological activities, showing promising results against cancer cell lines and inflammation (Rahmouni et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c22-16-4-2-1-3-14(16)11-28-12-26-19-15(21(28)31)10-27-29(19)8-7-25-20(30)13-5-6-17(23)18(24)9-13/h1-6,9-10,12H,7-8,11H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDRUDRUSOELAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.